Cas no 1810074-76-0 ((R)-1-(Naphthalen-2-yl)propan-1-amine hydrochloride)

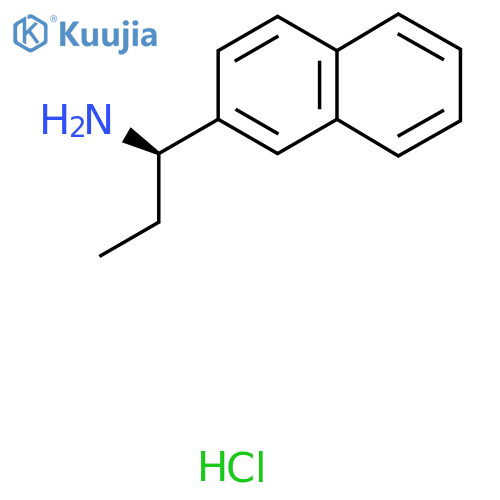

1810074-76-0 structure

商品名:(R)-1-(Naphthalen-2-yl)propan-1-amine hydrochloride

CAS番号:1810074-76-0

MF:C13H16ClN

メガワット:221.725842475891

MDL:MFCD24410437

CID:3045090

PubChem ID:91844822

(R)-1-(Naphthalen-2-yl)propan-1-amine hydrochloride 化学的及び物理的性質

名前と識別子

-

- (R)-1-(Naphthalen-2-yl)propan-1-amine hydrochloride

- (1R)-1-(2-NAPHTHYL)PROPYLAMINE HCl

- (1S)-1-(2-Naphthyl)propylamine-HCl

- (1R)-1-(2-Naphthyl)propylamine-HCl

- AX8297063

- CS-0196892

- (1R)-1-Naphthalen-2-ylpropan-1-amine;hydrochloride

- AKOS025395764

- N10725

- 1810074-76-0

- (R)-1-(Naphthalen-2-yl)propan-1-aminehydrochloride

- (1R)-1-(NAPHTHALEN-2-YL)PROPAN-1-AMINE HYDROCHLORIDE

- DS-8143

- 2-Naphthalenemethanamine, alpha-ethyl-, hydrochloride (1:1), (alphaR)-

-

- MDL: MFCD24410437

- インチ: 1S/C13H15N.ClH/c1-2-13(14)12-8-7-10-5-3-4-6-11(10)9-12;/h3-9,13H,2,14H2,1H3;1H/t13-;/m1./s1

- InChIKey: CTQRODCNABQFFX-BTQNPOSSSA-N

- ほほえんだ: Cl.N[C@H](CC)C1C=CC2C=CC=CC=2C=1

計算された属性

- せいみつぶんしりょう: 221.0971272g/mol

- どういたいしつりょう: 221.0971272g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 1

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 178

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26

(R)-1-(Naphthalen-2-yl)propan-1-amine hydrochloride セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

(R)-1-(Naphthalen-2-yl)propan-1-amine hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y0993225-1g |

(R)-1-(naphthalen-2-yl)propan-1-amine hydrochloride |

1810074-76-0 | 95% | 1g |

$720 | 2024-08-02 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R66470-100mg |

(R)-1-(Naphthalen-2-yl)propan-1-amine hydrochloride |

1810074-76-0 | 95% | 100mg |

¥449.0 | 2024-07-19 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KK033-250mg |

(R)-1-(Naphthalen-2-yl)propan-1-amine hydrochloride |

1810074-76-0 | 95+% | 250mg |

3052CNY | 2021-05-08 | |

| Chemenu | CM231802-1g |

(R)-1-(Naphthalen-2-yl)propan-1-amine hydrochloride |

1810074-76-0 | 95% | 1g |

$*** | 2023-03-30 | |

| Aaron | AR0023AP-100mg |

2-Naphthalenemethanamine, α-ethyl-, hydrochloride (1:1), (αR)- |

1810074-76-0 | 98% | 100mg |

$62.00 | 2025-02-10 | |

| 1PlusChem | 1P00232D-250mg |

2-Naphthalenemethanamine, α-ethyl-, hydrochloride (1:1), (αR)- |

1810074-76-0 | 95+% | 250mg |

$215.00 | 2024-06-18 | |

| A2B Chem LLC | AA96485-100mg |

(R)-1-(Naphthalen-2-yl)propan-1-amine hydrochloride |

1810074-76-0 | 95% | 100mg |

$45.00 | 2024-04-20 | |

| Aaron | AR0023AP-250mg |

2-Naphthalenemethanamine, α-ethyl-, hydrochloride (1:1), (αR)- |

1810074-76-0 | 98% | 250mg |

$125.00 | 2025-02-10 | |

| Crysdot LLC | CD12103507-1g |

(R)-1-(Naphthalen-2-yl)propan-1-amine hydrochloride |

1810074-76-0 | 95+% | 1g |

$842 | 2024-07-24 | |

| eNovation Chemicals LLC | Y0993225-5g |

(R)-1-(naphthalen-2-yl)propan-1-amine hydrochloride |

1810074-76-0 | 95% | 5g |

$1400 | 2025-03-01 |

(R)-1-(Naphthalen-2-yl)propan-1-amine hydrochloride 関連文献

-

Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442

-

Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440

-

Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096

-

Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676

1810074-76-0 ((R)-1-(Naphthalen-2-yl)propan-1-amine hydrochloride) 関連製品

- 544702-49-0(5-bromo-N-ethyl-2-furamide)

- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)

- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)

- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)

- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)

- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)

- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)

- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)

- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)

- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)

推奨される供給者

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量